4-(tert-butyl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

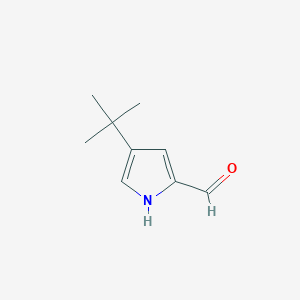

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a tert-butyl group at the 4-position and an aldehyde group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(tert-butyl)-1H-pyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: 4-(tert-butyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 4-(tert-butyl)-1H-pyrrole-2-methanol.

Substitution: 4-(tert-butyl)-1H-pyrrole-2-bromide (for halogenation).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial activities against various pathogens. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane penetration and biological activity .

- Anticancer Activity : Research indicates that pyrrole derivatives can inhibit cancer cell proliferation. The structure of this compound may contribute to its interaction with cellular targets involved in cancer pathways .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis:

- Porphyrin Synthesis : It is used as an intermediate in synthesizing porphyrins and other heterocyclic compounds, which are crucial in various biological systems and materials science applications .

- Dipyrroles and Tripyrroles : The compound can be utilized to synthesize dipyrroles or tripyrroles, which have applications in organic electronics and photonic devices due to their unique electronic properties .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent. The structure-activity relationship highlighted that modifications at the 4-position influenced potency.

Case Study 2: Synthesis of Functionalized Porphyrins

In a synthetic route involving this compound, researchers successfully created functionalized porphyrins that exhibited enhanced photophysical properties. These porphyrins were tested for their application in solar energy conversion systems, showcasing the utility of this compound in renewable energy technologies.

Mecanismo De Acción

The mechanism of action of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylcatechol: Contains a tert-butyl group and a catechol moiety.

4-tert-Butylphenol: Features a tert-butyl group attached to a phenol ring.

Butylated hydroxytoluene (BHT): A phenolic compound with antioxidant properties.

Uniqueness

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of a pyrrole ring, a tert-butyl group, and an aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a tert-butyl group at the 4-position and an aldehyde group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 151.21 g/mol

- CAS Number : 156245-57-7

The biological activity of this compound primarily stems from its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group influences the compound's steric and electronic properties, affecting its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole-based compounds can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Specifically, modifications to the pyrrole structure can enhance activity against these pathogens .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Preliminary results suggest that this compound exhibits low cytotoxicity, making it a candidate for further development in therapeutic applications . The selectivity index (SI) values indicate a favorable therapeutic window, which is crucial for drug development.

Case Studies

- Antitubercular Activity : A study focusing on pyrrole derivatives revealed that specific modifications led to enhanced antitubercular activity. For example, compounds with bulky substituents showed increased potency against M. tuberculosis, suggesting that structural variations significantly impact biological efficacy .

- Antibacterial Activity : Another investigation demonstrated that pyrrole-based compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in some cases .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with bacterial enzymes, revealing potential targets for drug development. The presence of electron-withdrawing groups on the pyrrole ring was found to enhance binding affinity and biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-tert-Butylcatechol | Tert-butyl group and catechol moiety | Antioxidant properties |

| 4-tert-Butylphenol | Tert-butyl group attached to phenol | Antimicrobial and antioxidant activity |

| Butylated Hydroxytoluene (BHT) | Phenolic compound with antioxidant properties | Widely used as a food preservative |

| This compound | Pyrrole ring with tert-butyl and aldehyde | Potential antimicrobial and anticancer effects |

Propiedades

IUPAC Name |

4-tert-butyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-4-8(6-11)10-5-7/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTNYQGLBBFPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339441 | |

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156245-57-7 | |

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.